![molecular formula C20H20N4O2 B2685387 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide CAS No. 1795416-23-7](/img/structure/B2685387.png)
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide, also known as FIIN-3, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) kinase. FGFRs play a crucial role in cell growth, differentiation, and survival. Overexpression or mutations in FGFRs have been associated with various diseases, including cancer. FIIN-3 has shown promising results in inhibiting FGFRs and has potential applications in cancer treatment.
科学的研究の応用
Antibacterial Activity
Furan derivatives have emerged as promising antibacterial agents. Their structural diversity and synthetic accessibility make them attractive candidates for combating microbial resistance . Researchers have explored novel furan-based compounds for their antibacterial properties against both gram-positive and gram-negative bacteria. For instance, nitrofurantoin analogues containing furan moieties exhibited antibacterial activity, although they were inactive against Staphylococcus aureus and Streptococcus faecium . Further studies continue to explore furan derivatives as potential antimicrobial agents.
Antitumor Activity
Certain furan-containing compounds demonstrate antitumor effects. For example, (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones exhibited distinctive sensitivity against specific cell lines and broad-spectrum antitumor activity . Investigating the mechanisms underlying these effects could lead to valuable insights for cancer therapy.
Anti-Tubercular Potential
In the fight against tuberculosis (TB), researchers have designed and synthesized furan-based derivatives. Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity. Understanding their efficacy against Mycobacterium tuberculosis is crucial for developing new TB treatments .
Other Therapeutic Applications
Beyond the mentioned fields, furan derivatives have been studied for various other therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-anxiety effects . Researchers continue to explore their potential in diverse areas.
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 Singh, A. K., et al. (2012). Synthesis of some (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones and their antitumor activity. Medicinal Chemistry Research, 21(9), 2660–2665. DOI: 10.1007/s00044-012-0192-x Almasirad, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. RSC Advances, 10(20), 11907–11915. DOI: 10.1039/D0RA01348J
特性
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(9-8-16-5-2-1-3-6-16)21-10-11-23-12-13-24-20(23)15-17(22-24)18-7-4-14-26-18/h1-7,12-15H,8-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJHNLZWGGFBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。